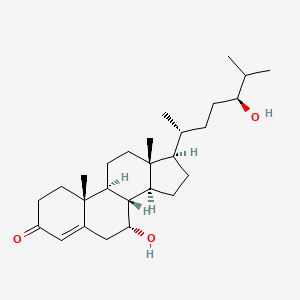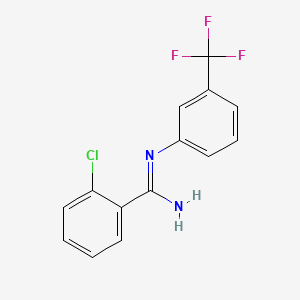
o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine: is an organic compound characterized by its unique structure, which includes a chloro group, a trifluoromethyl group, and an amidine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine typically involves the reaction of o-chlorobenzonitrile with alpha,alpha,alpha-trifluoro-m-toluidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions: o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
o-Chlorobenzamidine: Shares the chloro group but lacks the trifluoromethyl group.
m-Tolylbenzamidine: Contains the tolyl group but lacks the chloro and trif
Eigenschaften
CAS-Nummer |
23573-57-1 |
|---|---|
Molekularformel |
C14H10ClF3N2 |
Molekulargewicht |
298.69 g/mol |
IUPAC-Name |
2-chloro-N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C14H10ClF3N2/c15-12-7-2-1-6-11(12)13(19)20-10-5-3-4-9(8-10)14(16,17)18/h1-8H,(H2,19,20) |
InChI-Schlüssel |
AOVAISDLCUDNQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
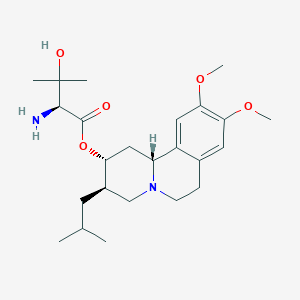
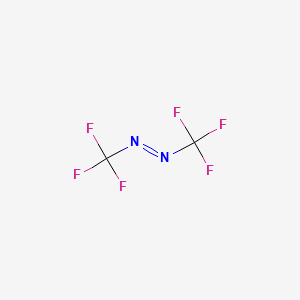
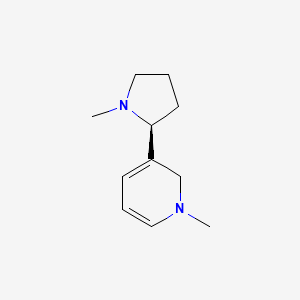
![Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate](/img/structure/B13425270.png)
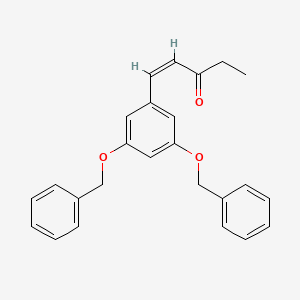
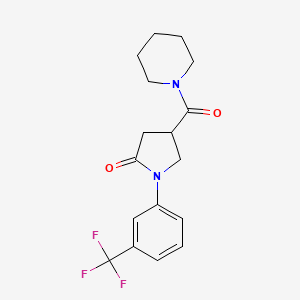


![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)
